molecular formula C10H9NO3 B1447533 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one CAS No. 1216180-86-7

2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

Cat. No. B1447533
M. Wt: 191.18 g/mol
InChI Key: NIXBYYISFAXGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” is a chemical compound with the molecular formula C10H9NO3 . Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

Information about the chemical reactions involving “2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” is not available in the search results. This could be due to the compound’s novelty or the lack of research involving this specific compound .

Scientific Research Applications

Synthetic Strategies and Biological Activity The advanced synthetic strategies for chromones annulated with various oxygen-containing heterocycles, including "2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one," have been discussed. These synthetic pathways enable the production of compounds with significant biological activities. The review highlights the biological activities of both naturally occurring and synthetically modified compounds, underlining their potential in scientific research for developing new pharmacologically active molecules (Shokol, Gorbulenko, & Khilya, 2019).

Experimental and Computational Investigations Novel indole-based derivatives, including those related to "2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one," have been synthesized and characterized, combining spectroscopic techniques and computational analyses. These compounds exhibit a range of applications due to their diverse biological, industrial, and optical applications. The study provided insights into the molecular structure, stability, and potential non-linear optical (NLO) properties through density functional theory (DFT), demonstrating their relevance in various scientific fields (Tariq et al., 2020).

Synthesis and Biological Activity of Quinoxaline Derivatives The synthesis of new quinoxaline derivatives related to "2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one" has been detailed, with these compounds exhibiting strong DNA binding capabilities. Their potential anti-viral activities and other biological properties were evaluated, suggesting their use in medicinal chemistry for drug development (Shibinskaya et al., 2011).

Pyrrole Nitrogen Atom in Hydrogen Bonding Research into the pyrrole nitrogen atom's ability to participate in hydrogen bonding, related to the structural characteristics of "2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one," has been conducted. This study contributes to a deeper understanding of molecular interactions and could impact the design of molecules with specific binding properties, relevant to drug design and protein structure analysis (Pozharskii et al., 2019).

properties

IUPAC Name

2,3,6,8-tetrahydro-[1,4]dioxino[2,3-f]indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-4-6-3-8-9(5-7(6)11-10)14-2-1-13-8/h3,5H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXBYYISFAXGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3CC(=O)NC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
Reactant of Route 2
Reactant of Route 2
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
Reactant of Route 3
Reactant of Route 3
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
Reactant of Route 4
Reactant of Route 4
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
Reactant of Route 5
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
Reactant of Route 6
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.